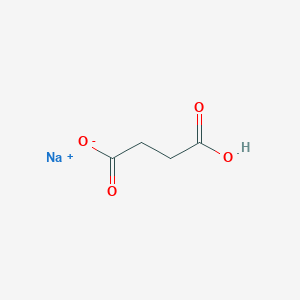

sodium;4-hydroxy-4-oxobutanoate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQSXALQTHVPDQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkaline Hydrolysis of 4-Halo-3-Oxobutanoate Esters

A prominent method for synthesizing sodium 4-hydroxy-4-oxobutanoate involves the hydrolysis of 4-halo-3-oxobutanoate esters under alkaline conditions. For instance, ethyl 4-bromo-3-oxobutanoate undergoes nucleophilic substitution when treated with sodium hydroxide, replacing the halogen atom with a hydroxyl group while saponifying the ester to the sodium carboxylate.

Reaction Mechanism :

-

Nucleophilic substitution : The hydroxide ion attacks the electrophilic carbon at the 4-position, displacing the bromide ion.

-

Ester saponification : Concurrent hydrolysis of the ethyl ester yields the sodium salt.

Optimization Parameters :

-

Temperature : Reactions are typically conducted between −10°C and 40°C to balance reactivity and side-product formation.

-

Solvent : Methanol or ethanol facilitates solubility, with ratios up to 10,000:1 (solvent:substrate) enhancing reaction homogeneity.

-

Base stoichiometry : A 1:1 molar ratio of NaOH to substrate ensures complete conversion, though excess base (up to 1.3:1) may improve kinetics.

Example Protocol :

-

Dissolve ethyl 4-bromo-3-oxobutanoate (20.9 g) in methanol (400 mL).

-

Add dropwise to a stirred solution of NaOH (10.0 g) in methanol at 0°C.

-

Warm to room temperature, stir for 4 hours, and acidify with HCl.

-

Extract with diethyl ether, dry over MgSO₄, and concentrate to isolate the crude product.

Yield Data :

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl 4-bromo-3-oxobutanoate | Sodium 4-hydroxy-4-oxobutanoate | 63 | 85 |

Biocatalytic Approaches Using Aldolases and Ketoreductases

Enzymatic Cascade Reactions

Recent advances in biocatalysis demonstrate the potential for stereoselective synthesis of β-hydroxy acids and lactones, which can be adapted for sodium 4-hydroxy-4-oxobutanoate production. For example, aldolases from Escherichia coli catalyze the addition of 2-oxoacids to aldehydes, forming chiral intermediates that are subsequently reduced by ketoreductases.

Key Steps :

-

Aldol addition : 2-Oxobutyrate reacts with formaldehyde to form 4-hydroxy-3-oxobutanoate.

-

Reduction : Ketoreductases selectively reduce the 3-oxo group, yielding 4-hydroxybutanoate.

-

Oxidation : Controlled oxidation reintroduces the 4-oxo group under mild conditions.

Advantages :

-

Stereocontrol : Enzymes like D-threonine aldolase ensure >99% enantiomeric excess.

-

Sustainability : Aqueous reaction systems minimize organic solvent use.

Limitations :

-

Substrate specificity may require engineering enzymes for non-natural substrates.

Acid-Catalyzed Cyclization and Subsequent Hydrolysis

Ketal Formation and Deprotection

Ethyl 4-chloroacetoacetate can be converted to sodium 4-hydroxy-4-oxobutanoate via a ketal-protected intermediate. Ethylene glycol forms a 1,3-dioxolane ring with the 3-oxo group, shielding it during subsequent hydrolysis.

Procedure :

-

Ketalization : React ethyl 4-chloroacetoacetate with ethylene glycol and tosylic acid in benzene under reflux (16 hours).

-

Hydrolysis : Treat the ketal with 2 M NaOH to cleave the ester and ketal groups.

-

Acidification : Adjust to pH 3 with HCl, extract with dichloromethane, and neutralize with NaHCO₃ to isolate the sodium salt.

Analytical Validation :

-

¹H NMR (CDCl₃) : δ 3.86 (s, 3H, COOCH₃), 4.43 (s, 2H, CH₂CO), 6.71 (s, 1H, OH).

-

GC-MS : m/z 141.0 (M⁺), consistent with the molecular ion of 4-hydroxy-4-oxobutanoic acid.

Industrial-Scale Production Considerations

Solvent and Recycle Systems

Large-scale synthesis prioritizes methanol as a solvent due to its low cost and high miscibility with sodium cyanide or hydroxide. Closed-loop systems recover unreacted starting materials, improving atom economy.

Case Study :

-

A pilot plant using methyl 4-bromo-3-oxobutanoate (1,000 kg batch) achieved 72% yield with 98% purity after distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkaline Hydrolysis | 63–85 | 85–98 | High | Moderate (solvent use) |

| Biocatalytic Synthesis | 50–70 | 90–95 | Moderate | Low |

| Ketalization-Hydrolysis | 60–75 | 80–90 | High | High (acid waste) |

Analyse Chemischer Reaktionen

Types of Reactions

Citric acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form carbon dioxide and water.

Reduction: Citric acid can be reduced to form isocitric acid.

Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically involve alcohols and an acid catalyst.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Isocitric acid.

Substitution: Various esters of citric acid.

Wissenschaftliche Forschungsanwendungen

Citric acid has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.

Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.

Industry: Used in cleaning agents, cosmetics, and food preservation.

Wirkmechanismus

Citric acid exerts its effects through several mechanisms:

Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.

pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.

Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.

Vergleich Mit ähnlichen Verbindungen

Sodium 4-(Methylthio)-2-oxobutanoate

Key Features :

- Molecular Formula : C₅H₇O₃S·Na .

- Structure : Contains a methylthio (-SCH₃) group at position 4 and an oxo group at position 2 (Figure 1).

- Applications: Used as a flavoring agent (FEMA No. 3881) and in metabolic studies due to its structural similarity to α-keto acids .

- Safety : Likely to exhibit skin/eye irritation hazards based on analogous sulfonated compounds (H315, H319) .

Comparison :

- Unlike sodium 4-hydroxy-4-oxobutanoate, this compound has a sulfur-containing substituent, enhancing its hydrophobicity and altering its metabolic pathways. The oxo group at position 2 also differentiates its reactivity .

4-Methoxy-4-oxobutanoic Acid

Key Features :

Comparison :

- The methoxy group increases steric hindrance compared to the hydroxy group in sodium 4-hydroxy-4-oxobutanoate, reducing hydrogen-bonding capacity and solubility in polar solvents .

Disodium 4-(Dodecyloxy)-4-oxo-2-sulfonatobutanoate

Key Features :

Comparison :

- The bulky dodecyl chain and sulfonate group make this compound highly surface-active, unlike sodium 4-hydroxy-4-oxobutanoate, which lacks such hydrophobic/hydrophilic balance .

(4S)-4-Hydroxy-2-oxoheptanedioate

Key Features :

Comparison :

- The extended carbon chain and additional carboxyl group increase its role in dicarboxylic acid metabolism, contrasting with the shorter butanoate backbone of sodium 4-hydroxy-4-oxobutanoate .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The position of oxo/hydroxy groups significantly impacts reactivity. For example, 2-oxo derivatives (e.g., sodium 4-(methylthio)-2-oxobutanoate) are more electrophilic at the α-carbon, facilitating nucleophilic additions .

- Solubility: Sodium salts generally exhibit higher aqueous solubility than their acid forms, as seen in disodium sulfonatobutanoate .

- Biological Role: Compounds like (4S)-4-hydroxy-2-oxoheptanedioate are critical in metabolic pathways, whereas sodium 4-hydroxy-4-oxobutanoate may serve as a chelating agent or buffer .

Q & A

Q. How can in situ spectroscopic methods monitor sodium 4-hydroxy-4-oxobutanoate’s degradation in real time?

- Methodological Answer : Raman spectroscopy with multivariate analysis (PLS regression) quantifies degradation products (e.g., succinic acid derivatives). Electrospray ionization mass spectrometry (ESI-MS) coupled with microfluidic reactors tracks intermediates at millisecond resolution .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.